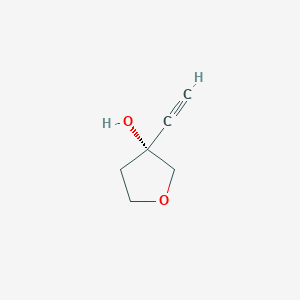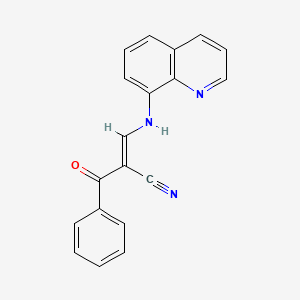
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile, referred to as E2B3Q8YAP2E, is a synthetic organic compound with a diverse range of uses. It is a versatile compound with both industrial and scientific applications. It is used in the synthesis of various pharmaceuticals and can be used as a reagent in various chemical reactions. It is also used in the development of new drugs and in the study of biological systems.
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Research on phenolic esters and amides of quinoline derivatives, similar to "(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile," has shown promising antioxidant and antibacterial properties. A study by Shankerrao et al. (2013) synthesized a series of phenolic esters and amides derived from quinoline, demonstrating significant in vitro antioxidant and antibacterial activities against various bacterial strains, comparable to standard antibiotics like ampicillin (Shankerrao, Bodke, & Mety, 2013).
Sensing Biological Zn(II)
Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, capable of sensing biological Zn(II) with high specificity and reversibility. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them useful tools in biological studies to monitor zinc levels (Nolan et al., 2005).
Tautomeric Preferences and Stability
Dobosz, Ośmiałowski, and Gawinecki (2010) investigated the tautomeric preferences of quinoline derivatives, revealing insights into their chemical stability and electronic structure. Their findings contribute to a deeper understanding of the molecular properties and potential applications of such compounds in various research fields (Dobosz, Ośmiałowski, & Gawinecki, 2010).
Gas Sensing Property
A study by Rad et al. (2016) explored the synthesis and structural characterization of coordination polymers based on quinoline derivatives, demonstrating their potential in gas sensing applications. These compounds showed strong fluorescence emissions, which could be utilized in the detection and monitoring of gases (Rad et al., 2016).
Apoptosis Inducers in Cancer Research
Kemnitzer et al. (2008) identified a series of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, showing that specific substitutions at the benzoyl group can induce apoptosis in cancer cells, presenting a novel approach for therapeutic intervention in oncology. This research highlights the importance of quinoline derivatives in the development of new cancer treatments (Kemnitzer et al., 2008).
Propriétés
IUPAC Name |
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-12-16(19(23)15-6-2-1-3-7-15)13-22-17-10-4-8-14-9-5-11-21-18(14)17/h1-11,13,22H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYNNWUHQPNHEK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

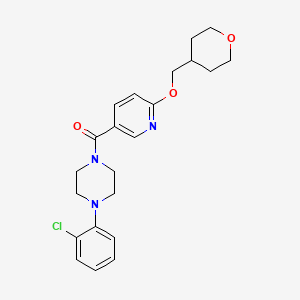

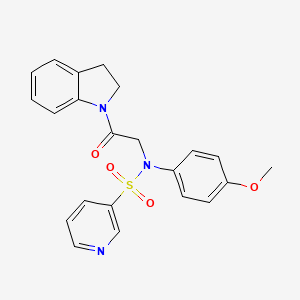
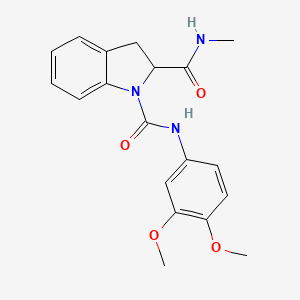
![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
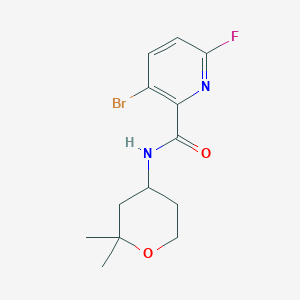
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)
![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
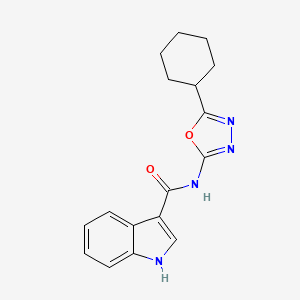
![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)
